molecular formula C13H12N4OS B12623671 4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917759-20-7

4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12623671
CAS No.: 917759-20-7
M. Wt: 272.33 g/mol
InChI Key: AIYADNDDDGMGPZ-UHFFFAOYSA-N
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Description

4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an anticancer agent. The structure of this compound includes a pyrido[3,2-d]pyrimidine core with ethoxy and thiophenyl substituents, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often involve heating the reactants in a mixture of diphenyl oxide and biphenyl at temperatures around 250°C .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Mechanism of Action

The mechanism of action of 4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. For example, as an anticancer agent, it inhibits thymidylate synthase, an enzyme crucial for DNA biosynthesis . This inhibition disrupts DNA replication and cell division, leading to the death of cancer cells. The compound may also interact with other molecular targets, such as protein kinases, to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substituents, which contribute to its distinct chemical and biological properties. The presence of the ethoxy and thiophenyl groups enhances its ability to interact with molecular targets and increases its potential as an anticancer agent .

Properties

CAS No.

917759-20-7

Molecular Formula

C13H12N4OS

Molecular Weight

272.33 g/mol

IUPAC Name

4-ethoxy-6-thiophen-2-ylpyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C13H12N4OS/c1-2-18-12-11-9(16-13(14)17-12)6-5-8(15-11)10-4-3-7-19-10/h3-7H,2H2,1H3,(H2,14,16,17)

InChI Key

AIYADNDDDGMGPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=CS3)N

Origin of Product

United States

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